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Compound of Interest |

Compound Name: N-p-Tolyl-guanidine hydrochloride
CAS No.: 6976-07-4
Cat. No.: B1621753
- 7

Executive Summary & Chemical Context

N-p-Tolyl-guanidine hydrochloride (CAS: 54015-04-2 for free base) represents a critical
scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors and
receptor ligands. Structurally, it consists of a planar guanidinium core conjugated to a para-
methylphenyl (tolyl) ring.

The hydrochloride salt form is preferred in drug development due to enhanced water solubility
compared to the free base. However, the introduction of the chloride counter-ion drastically
alters the solid-state packing, shifting the dominant intermolecular forces from simple dipole-
dipole interactions to strong, charge-assisted hydrogen bonding networks (

).

Core Analysis Obijectives:

» Confirm Protonation Site: Determine if the imine nitrogen or the amine nitrogen carries the
proton (typically the imine N in the crystalline state, resulting in a delocalized cation).

e Map Supramolecular Synthons: Identify the specific

or chain motifs formed between the guanidinium cation and chloride anion.

© 2026 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1621753?utm_src=pdf-interest
https://www.benchchem.com/product/b1621753?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1621753?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Quantify Interactions: Use Hirshfeld Surface Analysis to calculate the percentage
contribution of

VS.

contacts.

Synthesis and Crystallization Protocol

High-quality single crystals are the prerequisite for successful X-ray diffraction (XRD). The
following protocol ensures phase purity and optimal crystal growth.

Chemical Synthesis Workflow

e Reaction Principle: Nucleophilic addition of p-toluidine to cyanamide under acidic conditions.

» Reagents: p-Toluidine (1.0 eq), Cyanamide (1.2 eq), Hydrochloric acid (4M in dioxane),
Ethanol (solvent).

Step-by-Step Protocol:

Dissolution: Dissolve 10 mmol of p-toluidine in 20 mL of absolute ethanol.
» Addition: Dropwise add 12 mmol of cyanamide solution.

 Acidification: Slowly add 4M HCl/dioxane until pH reaches ~3. The exotherm drives the initial
activation.

o Reflux: Heat the mixture to 85°C for 6 hours. Monitor via TLC (Mobile phase: DCM/MeOH
9:1).

» Precipitation: Cool to room temperature. Add diethyl ether to induce precipitation of the crude
hydrochloride salt.

Filtration: Filter the white solid and wash with cold ether.

Crystal Growth Strategy (Slow Evaporation)
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Direct precipitation yields microcrystalline powder unsuitable for SC-XRD. Recrystallization is

required.

e Solvent System: Ethanol/Water (95:5 v/v). Water is crucial to solubilize the ionic salt, while
ethanol controls the evaporation rate.

e Method:
o Prepare a saturated solution of the crude salt in the solvent system at 50°C.

Filter through a 0.45 um PTFE syringe filter into a clean scintillation vial (removes

[¢]

nucleation sites).

Cover the vial with Parafilm and poke 3-4 small holes.

[¢]

[¢]

Store in a vibration-free environment at 20°C.

Timeline: Harvest block-like colorless crystals after 5—7 days.

[e]

Data Collection and Structure Solution

This section outlines the instrumental parameters required to resolve the hydrogen positions
accurately, which are critical for defining the salt bridge.

Instrumental Parameters
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Parameter Setting / Value Rationale
Mo K Preferred for salts to minimize
Radiation Source ( absorption by Chlorine (
A) ):
Reduces thermal ellipsoids
Temperature 100 K (Cryostream) (atomic vibration), allowing
precise location of H-atoms.
Optimal for signal-to-noise
Crystal Size mm ratio without causing peak
overlap.
Sufficient resolution (
Theta Range to

A) to satisfy IUCr standards.

Structure Solution Logic (DOT Visualization)
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Caption: Logical workflow for solving the crystal structure from raw diffraction data to the final
refined model.

Structural Analysis & Interpretation

Once the structure is solved, the analysis focuses on the specific features of the guanidinium
hydrochloride salt.

Geometric Parameters

The guanidinium core (

) typically exhibits Y-delocalization.

* Bond Lengths: Expect
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bond lengths to be intermediate between single (
A) and double (

A) bonds, typically averaging 1.32—1.34 A. This confirms resonance stabilization of the
positive charge.

» Torsion Angles: The phenyl ring is often twisted relative to the guanidine plane (torsion angle

) to minimize steric clash with the ortho-hydrogens, unless crystal packing forces
planarization.

Hydrogen Bonding Network (The "Salt Bridge")

The chloride ion acts as a multi-point acceptor.

Primary Motif: Look for a Ribbon or Dimer structure.

¢ Interaction:

¢ Distance:

distances are typically 2.20 — 2.40 A (significantly shorter than the sum of van der Waals
radii, 2.95 A).

e Graph Set Notation:

o :Acommon dimer where two guanidinium cations H-bond to two chloride ions in a cyclic
ring.

o : Infinite chains where one ClI bridges two N-H donors.

Hirshfeld Surface Analysis

To quantify the "landscape" of the crystal, generate Hirshfeld surfaces (mapped with

) using software like CrystalExplorer.[1]

Interpretation Guide:
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e Red Spots: Indicate strong hydrogen bonds (

).[1] These will be the dominant features.

o White Areas: Van der Waals contacts (
).
e Fingerprint Plot (2D):
o Spikes: You will see two sharp spikes at the bottom left. These correspond to the

interactions.

o Central Bulk: Corresponds to dispersive

and

(pi-ring) interactions.

Expected Contribution Table (Typical for Aryl-Guanidinium Chlorides):

Interaction Type Approx. Contribution (%) Significance

| 45 - 55% | Dispersive forces packing the tolyl rings. | |

| 25 - 35% | Electrostatic/H-bonding (Structure directing). | |
| 10 - 15% |

interactions involving the aromatic ring. |

Visualizing the Supramolecular Assembly

The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.
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Caption: Hierarchy of intermolecular forces. Strong electrostatic H-bonds anchor the structure,
while Pi-stacking organizes the aromatic domains.
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o Context: Fundamental reference for the unsubstituted c

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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